4-CHLORO-ALPHA-[METHYL(TRIFLUOROACETYL)AMINO]-BENZENEACETIC ACID 4-CHLORO-ALPHA-[METHYL(TRIFLUOROACETYL)AMINO]-BENZENEACETIC ACID
Brand Name: Vulcanchem
CAS No.: 143209-98-7
VCID: VC0131056
InChI: InChI=1S/C11H9ClF3NO3/c1-16(10(19)11(13,14)15)8(9(17)18)6-2-4-7(12)5-3-6/h2-5,8H,1H3,(H,17,18)
SMILES: CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C(F)(F)F
Molecular Formula: C11H9ClF3NO3
Molecular Weight: 295.64 g/mol

4-CHLORO-ALPHA-[METHYL(TRIFLUOROACETYL)AMINO]-BENZENEACETIC ACID

CAS No.: 143209-98-7

Main Products

VCID: VC0131056

Molecular Formula: C11H9ClF3NO3

Molecular Weight: 295.64 g/mol

4-CHLORO-ALPHA-[METHYL(TRIFLUOROACETYL)AMINO]-BENZENEACETIC ACID - 143209-98-7

CAS No. 143209-98-7
Product Name 4-CHLORO-ALPHA-[METHYL(TRIFLUOROACETYL)AMINO]-BENZENEACETIC ACID
Molecular Formula C11H9ClF3NO3
Molecular Weight 295.64 g/mol
IUPAC Name 2-(4-chlorophenyl)-2-[methyl-(2,2,2-trifluoroacetyl)amino]acetic acid
Standard InChI InChI=1S/C11H9ClF3NO3/c1-16(10(19)11(13,14)15)8(9(17)18)6-2-4-7(12)5-3-6/h2-5,8H,1H3,(H,17,18)
Standard InChIKey SYMJWXBEQYHCEA-UHFFFAOYSA-N
SMILES CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C(F)(F)F
Canonical SMILES CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C(F)(F)F
PubChem Compound 10990101
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator